2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based on thiophene has been studied .
Chemical Reactions Analysis
Thiophene derivatives have been synthesized by various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Scientific Research Applications
Antimicrobial Activity
Compounds with thiophene and pyrazole scaffolds have demonstrated significant antimicrobial activity. For instance, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives showed biological activity against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. One derivative in particular showed significant reduction in immobility time in animal models, highlighting its potential as a novel antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Anti-inflammatory and Antioxidant Activities
Derivatives containing pyrazole and thiophene moieties have shown promising anti-inflammatory and antioxidant activities. This includes the synthesis of novel pyrimidine-2-thiol derivatives, which exhibited potent activities in both in vitro and in vivo studies (Shehab, Abdellattif, & Mouneir, 2018).
Antitumor Activity
Research into thiophene-based heterocyclic compounds has also highlighted their potential in cancer therapy. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed compounds with promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Enzyme Inhibitory Activity
Another application involves the evaluation of thiophene-based compounds for their enzyme inhibitory activities. For example, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were designed and evaluated for their inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating their potential in treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is present in a large number of bioactive molecules having diverse biological efficiency . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Thiophene derivatives are known to interact with a variety of targets, leading to different biological effects .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Thiophene derivatives are known to be involved in a variety of pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a variety of effects .
Properties
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVFNPUHBNTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.